2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Beschreibung
The compound “2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide” (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused [1,3]diazino[4,5-d]pyrimidine core substituted with methyl and 2-methylphenyl groups at positions 6,8, and 2, respectively. A sulfanyl (–S–) bridge connects this core to an acetamide moiety, which is further linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.
Key structural attributes include:
- Diazinopyrimidine core: Provides a planar, electron-deficient scaffold conducive to π-π stacking interactions.
- Sulfanyl linker: Enhances conformational flexibility and may influence redox properties.
- Thiadiazole-acetamide moiety: Imparts hydrogen-bonding capacity and modulates solubility.
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3S2/c1-10-7-5-6-8-12(10)15-22-16-14(18(29)27(4)20(30)26(16)3)17(23-15)31-9-13(28)21-19-25-24-11(2)32-19/h5-8H,9H2,1-4H3,(H,21,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGAAITVVCVKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)NC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic compound that has drawn attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21N5O4S
- Molecular Weight : 451.5 g/mol
- IUPAC Name : 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Anticancer Properties
Research indicates that compounds similar to this structure may exhibit significant anticancer activity. For instance:
- A study on related compounds demonstrated their ability to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. The interaction with EGFR was linked to reduced phosphorylation of ERK1/2 and altered cellular signaling pathways involved in tumor proliferation .
The proposed mechanism of action involves:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
- Disruption of Cellular Processes : By interfering with the normal functioning of cellular processes through its interaction with target proteins, the compound can induce apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the bioavailability and therapeutic potential of this compound:
- Absorption : The compound's solubility and stability in biological fluids affect its absorption rate.
- Distribution : The lipophilicity of the compound suggests a potential for widespread distribution in tissues.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Study 1: In Vitro Analysis
In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism involved apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .
Study 2: Synergistic Effects
A combination therapy study indicated that when used alongside established chemotherapeutics like cetuximab and erlotinib, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines. This suggests potential utility in overcoming drug resistance .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Modified Substituents
Compound B: 2-{[2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (CAS 863003-17-2)
Compound B (from ) shares the diazinopyrimidine core and sulfanyl-acetamide backbone with Compound A but differs in substituents:
- 2-Cyclopropyl vs. 2-(2-methylphenyl) : The cyclopropyl group in Compound B introduces steric constraint and increased lipophilicity compared to the aromatic 2-methylphenyl in Compound A .
- 5-Ethyl-thiadiazole vs. 5-methyl-thiadiazole : The ethyl substitution in Compound B may enhance metabolic stability but reduce aqueous solubility relative to the methyl group in Compound A .
Table 1: Structural and Hypothetical Property Comparison
| Feature | Compound A | Compound B |
|---|---|---|
| Core substituents | 6,8-dimethyl, 2-(2-methylphenyl) | 6,8-dimethyl, 2-cyclopropyl |
| Thiadiazole substituent | 5-methyl | 5-ethyl |
| Molecular weight* | ~528 g/mol | ~542 g/mol |
| Predicted logP* | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |
| Synthetic accessibility | Moderate (aromatic stability) | Challenging (cyclopropyl synthesis) |
*Calculated using fragment-based methods; exact experimental data unavailable in provided evidence.
Thiophene-Based Analogues ()
Compounds such as (7a) and (7b) in feature thiophene and pyrazole moieties instead of diazinopyrimidine-thiadiazole systems. While these lack the fused pyrimidine core, they highlight the role of sulfur-containing heterocycles in modulating bioactivity.
Electronic and Geometric Similarities
As per , compounds with isovalent or isoelectronic characteristics may display analogous reactivity. Compound A and B share a similar electronic profile due to their conjugated cores and sulfur-rich substituents. However, geometric differences (e.g., cyclopropyl’s non-planarity vs. 2-methylphenyl’s aromaticity) could lead to divergent interactions with biological targets. For example, Compound A’s planar aromatic substituent may favor intercalation with DNA or enzymes, whereas Compound B’s cyclopropyl group might induce steric hindrance .
Crystallographic and Computational Analysis
–8 highlight tools like SHELX and ORTEP-3 for structural determination. Computational comparisons using software cited in could further elucidate electronic differences between analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
